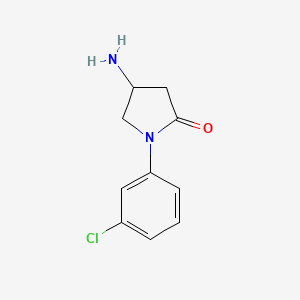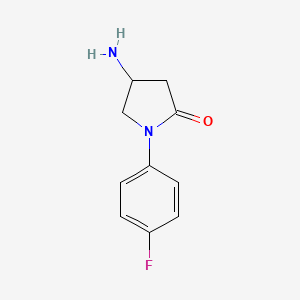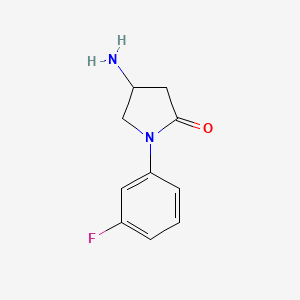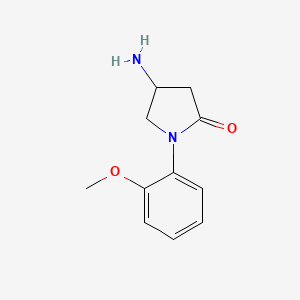![molecular formula C14H26O4Si B1286833 (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 913258-07-8](/img/structure/B1286833.png)
(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one
Overview
Description
The compound "(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one" is a structurally complex molecule that belongs to the family of cyclopentafurans. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss various synthetic approaches and reactions related to the synthesis of cyclopentafuran derivatives.
Synthesis Analysis
The synthesis of cyclopentafuran derivatives can be achieved through different methods. In one approach, (R)-(-)-Carvone is used as a starting material, which is converted into 10-hydroxycarvone and then cyclized using a mercury-mediated free-radical method to yield a bicyclic dione. This dione is then reduced and subsequently converted into a γ-lactone via Baeyer-Villiger oxidation. Saponification and mesylation followed by elimination yield the enantiomerically pure cyclopentafuran compound . Another paper describes a novel cyclization reaction between 2,3-bis(trimethylsilyl)buta-1,3-diene and acyl chlorides, which affords polysubstituted furans when reacted in the presence of aluminium trichloride . This method provides a different route to synthesize substituted furans, which could potentially be applied to the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of cyclopentafuran derivatives is characterized by a five-membered ring fused with a furan ring. The stereochemistry of these compounds is crucial, as it can significantly affect their chemical properties and biological activity. The synthesis methods described ensure the formation of specific stereoisomers, which is important for the desired applications of these molecules. The compound has four stereocenters, which are carefully controlled during the synthesis process .
Chemical Reactions Analysis
Cyclopentafuran derivatives can undergo various chemical reactions. The mercury-mediated free-radical cyclization is a key step in constructing the core structure of these molecules . Additionally, the Baeyer-Villiger oxidation transforms ketones into esters, which is a critical step in the synthesis of γ-lactones . The novel cyclization reaction described in another study shows the versatility of furan synthesis, which could be adapted for further functionalization of the cyclopentafuran core .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentafuran derivatives are influenced by their molecular structure. The presence of substituents such as hydroxymethyl and silyloxy groups can affect the compound's solubility, stability, and reactivity. The stereochemistry also plays a role in the physical properties like melting point and boiling point. While the papers provided do not detail the physical properties of the specific compound , the described synthetic routes and molecular structures suggest that these compounds are likely to have unique properties that could be exploited in various applications .
Scientific Research Applications
Conversion to Valuable Chemicals and Materials
- Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), have been identified as versatile platform chemicals with the potential to replace non-renewable hydrocarbon sources in the chemical industry. These derivatives can be produced from plant biomass, offering a sustainable alternative feedstock. Their applications span across the production of monomers and polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and various chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).
Catalytic Transformation for Biofuel Production
- The catalytic transformation of biomass-derived furfurals into cyclopentanones and their derivatives highlights the importance of furanic compounds in synthesizing compounds with commercial prospects. These transformations aim at improving scalability, selectivity, and environmental footprint, contributing to the development of biofuels and other petrochemical alternatives (Dutta & Bhat, 2021).
Synthesis of Diverse Chemical Compounds
- Arylmethylidenefuranones and their reactions with C- and N-nucleophiles demonstrate the chemical versatility of furan derivatives, allowing the synthesis of a wide range of compounds, including amides, pyrrolones, benzofurans, and many others. This versatility underlines the potential of furan derivatives in creating complex molecules for various applications (Kamneva, Anis’kova, & Egorova, 2018).
Biocatalytic Valorization
- The biocatalytic valorization of furans, focusing on furfural and HMF, presents opportunities for high-selectivity enzyme-catalyzed transformations. These processes, often carried out under mild conditions, aim at incorporating renewable carbon sources into valuable chemicals, emphasizing the potential of biocatalysis in enhancing the ecological footprint of chemical synthesis processes (Domínguez de María & Guajardo, 2017).
Green Chemistry Approaches
- The Diels-Alder cycloadditions of furfural-based chemicals from renewable resources with alkenes are highlighted as an example of a green chemistry process. These reactions provide an atom-economic pathway for the synthesis of fine chemicals and materials, showcasing the role of furanic compounds in developing sustainable chemical processes (Galkin & Ananikov, 2021).
Safety and Hazards
properties
IUPAC Name |
(3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4Si/c1-4-19(5-2,6-3)18-13-8-12-10(11(13)9-15)7-14(16)17-12/h10-13,15H,4-9H2,1-3H3/t10-,11-,12+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGGSEPXQZJWBP-FVCCEPFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(C1CO)CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1C[C@H]2[C@@H]([C@H]1CO)CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581306 | |
| Record name | (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-[(triethylsilyl)oxy]hexahydro-2H-cyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one | |
CAS RN |
913258-07-8 | |
| Record name | (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-[(triethylsilyl)oxy]hexahydro-2H-cyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Benzyloxy)phenyl]benzonitrile](/img/structure/B1286750.png)


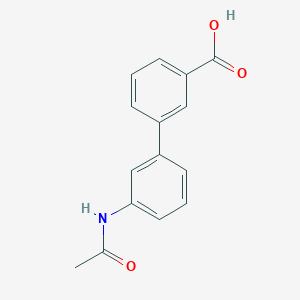
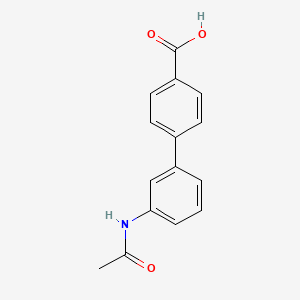
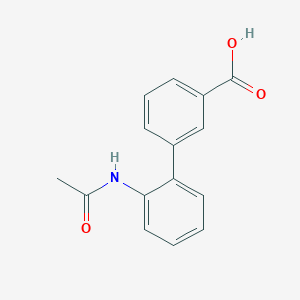
![4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1286759.png)


